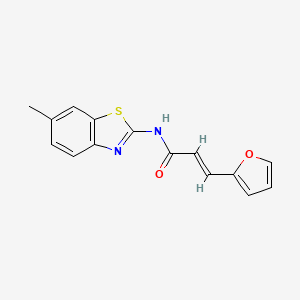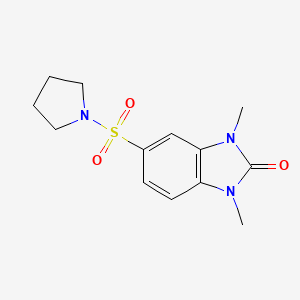![molecular formula C14H12ClN3O2 B5759770 2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has shown significant potential in scientific research. The compound is also known as CP-690,550, and it is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been developed to treat various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 is a JAK inhibitor, which means it inhibits the activity of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, CP-690,550 can reduce inflammation and improve symptoms in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). CP-690,550 can also reduce the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a potent and selective JAK inhibitor, which means it can be used to study the role of JAK enzymes in various signaling pathways. CP-690,550 has also been found to be well-tolerated in clinical trials, which makes it a promising candidate for further research.
However, CP-690,550 also has some limitations for lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain therapeutic levels. CP-690,550 can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of CP-690,550. One direction is to study its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its combination with other drugs to improve its efficacy and reduce its side effects. Additionally, further research is needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Conclusion
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a promising compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CP-690,550 in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis method of CP-690,550 involves the reaction of 2-chlorobenzyl chloride with 2-(cyclopropylamino)acetonitrile in the presence of a base to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetonitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetohydroxamic acid. The final step involves the reaction of the acetohydroxamic acid with 2-chloro-4,5-dicyano-1,3-oxazole to form CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has shown significant potential in scientific research. It has been studied in various preclinical and clinical studies for the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been found to be effective in reducing inflammation and improving symptoms in these diseases.
Propriétés
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-1-2-4-12(10)19-8-13-18-11(7-16)14(20-13)17-9-5-6-9/h1-4,9,17H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBBNBSVHWUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)COC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)


![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)